molecular formula C17H20N6O2 B2423419 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034385-76-5

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2423419
CAS No.: 2034385-76-5
M. Wt: 340.387
InChI Key: VCUQFEIXDKQNJM-UHFFFAOYSA-N
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Description

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Morphology and Rheology

The compound "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" demonstrates the ability to form hydrogels in acidic environments, showcasing the impact of anions on the gels' physical properties. This highlights the compound's potential in tuning the rheological and morphological characteristics of hydrogels, which can be crucial for applications in drug delivery systems and tissue engineering. The elasticity and stability of these gels vary with different anions, providing a method to control their physical properties for specific applications (Lloyd & Steed, 2011).

Antimicrobial Activity

A series of compounds synthesized from 1,3-disubstituted ureas, which share a structural resemblance with the compound , have been evaluated for their antimicrobial properties. These compounds, containing pyrazole and adamantane fragments, have shown inhibitory activity against human soluble epoxide hydrolase, indicating potential for developing new antimicrobial agents. The solubility of these compounds in water also suggests their practical application in biological contexts (D’yachenko et al., 2019).

Anticancer Potential

Urea derivatives, including those with aryl and chloroethyl groups, have been synthesized and assessed for their cytotoxicity against human adenocarcinoma cells. This research underlines the potential of such compounds in anticancer therapies, where specific structural modifications can lead to significant cytotoxic effects, comparable to established chemotherapy agents like chlorambucil (Gaudreault et al., 1988).

Heterocyclic Chemistry

The compound's structural framework is conducive to the synthesis of diverse heterocyclic compounds, such as pyrazolo[3,4-c]quinolines and their derivatives. These compounds are synthesized through reduction and cyclization processes, demonstrating the versatility of pyrazole-based compounds in constructing complex heterocyclic structures, which are often found in pharmaceuticals and agrochemicals (Nagarajan & Shah, 1992).

Cardiac Myosin Activation

Exploration of the urea scaffold in compounds similar to the one has led to the discovery of potential cardiac myosin activators. These activators can enhance cardiac myosin ATPase activity, offering a novel approach to treating systolic heart failure by improving heart muscle contractility. Such compounds exhibit selectivity for cardiac myosin over other muscle types, highlighting their potential for targeted therapy with minimal side effects (Manickam et al., 2017).

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-23-12-14(10-20-23)16-21-15(25-22-16)11-19-17(24)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUQFEIXDKQNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.